![molecular formula C6H13NO3 B3109397 2-[(4-Hydroxybutyl)amino]acetic acid CAS No. 172494-27-8](/img/structure/B3109397.png)
2-[(4-Hydroxybutyl)amino]acetic acid
Vue d'ensemble
Description
2-[(4-Hydroxybutyl)amino]acetic acid, also known as (4-Hydroxybutyl)glycine, is a chemical compound with the molecular formula C6H13NO3 . It is an important moiety of butirosin, an aminoglycoside antibiotic .
Synthesis Analysis
The synthesis of 2-[(4-Hydroxybutyl)amino]acetic acid can be achieved through various methods. One such method involves the use of a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .Molecular Structure Analysis
The molecular structure of 2-[(4-Hydroxybutyl)amino]acetic acid consists of a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Hydroxybutyl)amino]acetic acid include a predicted boiling point of 307.6±27.0 °C, a predicted density of 1.145±0.06 g/cm3, and a predicted pKa of 2.34±0.10 . Like other amino acids, it is likely to be colorless, crystalline solid, and soluble in water .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the synthesis of these indole derivatives.
Chitosan-Based Hydrogels
Chitosan is a prominent biopolymer in research because of its physicochemical properties and uses . Chitosan and its derivatives can be used to prevent and treat soft tissue diseases . Furthermore, chitosan can be employed as a nanocarrier for therapeutic drug delivery . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the preparation and characterization of chitosan-based hydrogels.
Antibacterial and Antifungal Applications
Chitosan-based hydrogels have been studied for their antibacterial, antibiofilm, and antifungal uses . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the production of these hydrogels.
Tissue Regeneration
Chitosan and its derivatives have tissue regeneration activities . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the development of materials for tissue regeneration.
Drug Delivery Systems
Chitosan can be employed as a nanocarrier for therapeutic drug delivery . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the development of these drug delivery systems.
Chemical Research
2-[(4-Hydroxybutyl)amino]acetic acid is available from several suppliers for scientific research needs . It could potentially be used in various chemical research applications.
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that amines can react with carboxylic acids to form amides . This reaction could potentially influence the function of proteins or other biological molecules in the body.
Biochemical Pathways
The compound could potentially be involved in amino acid biosynthesis or fatty acid biosynthesis, given its structural similarity to amino acids and fatty acids .
Result of Action
The molecular and cellular effects of 2-[(4-Hydroxybutyl)amino]acetic acid’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[(4-Hydroxybutyl)amino]acetic acid . .
Propriétés
IUPAC Name |
2-(4-hydroxybutylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-4-2-1-3-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLCZPKTGULRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Hydroxybutyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



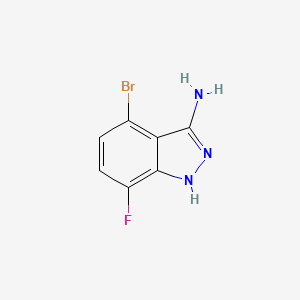
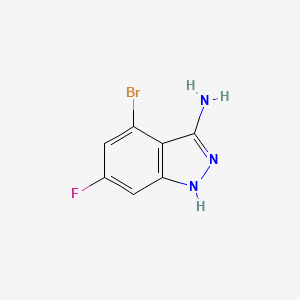
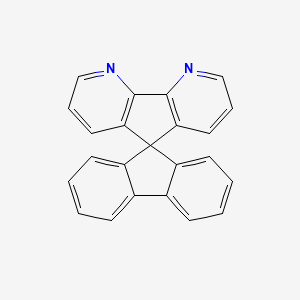
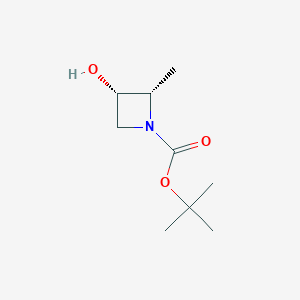
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
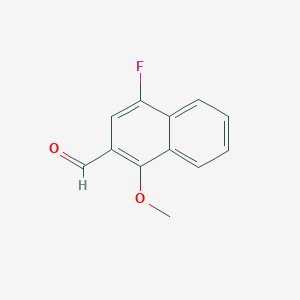
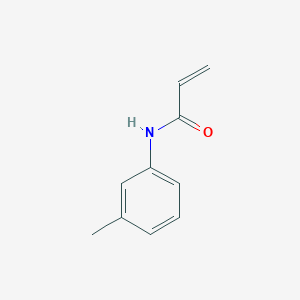
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
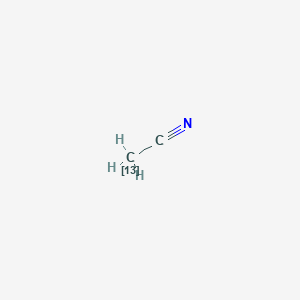

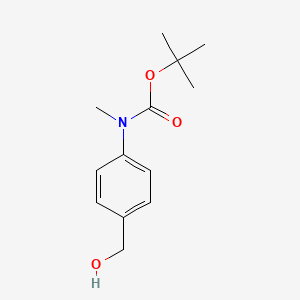
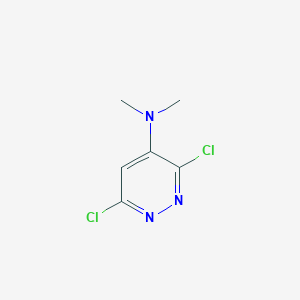
![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)
![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)